1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one

Catalog No.
S12247574
CAS No.
M.F
C17H18N2O
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-...

Product Name

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-one

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C17H18N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9H,3,10-11H2,1-2H3

InChI Key

BYIGRRLRMDOMDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indoline derivatives. It features a unique structure comprising an indoline moiety linked to a pyridine ring, which is further connected to a propanone group. This arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities. The molecular formula of this compound is C16H18N2OC_{16}H_{18}N_{2}O with a molecular weight of approximately 254.33 g/mol .

, which include:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
  • Substitution: Nucleophilic substitution reactions may occur, where functional groups on the indoline or pyridine rings are replaced by other nucleophiles.
  • Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger and more complex molecules.

These reactions are essential for modifying the compound to explore its structure-activity relationships and potential applications in medicinal chemistry.

The biological activity of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one is of significant interest due to its potential therapeutic applications. Research indicates that compounds in this class may exhibit:

  • Antimicrobial Properties: The compound may disrupt the growth of bacteria and other microorganisms by targeting essential cellular processes.
  • Enzyme Modulation: It can inhibit or activate enzymes involved in critical biochemical pathways, potentially affecting various metabolic processes.
  • Receptor Interaction: The compound may modulate the activity of cellular receptors, influencing cell signaling and function.
  • Induction of Apoptosis: It has the potential to trigger programmed cell death in cancer cells through activation of apoptotic pathways.

The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves several key steps:

  • Formation of Indoline Moiety: Indoline can be synthesized from indole derivatives through reduction using appropriate reducing agents.
  • Pyridine Ring Formation: The pyridine ring is introduced via condensation reactions involving suitable precursors.
  • Coupling Reaction: A cross-coupling reaction, such as Suzuki or Heck reaction, is employed to couple the indoline and pyridine rings, forming the desired product.
  • Propanone Group Introduction: The propanone group is integrated into the structure through further synthetic steps that may require optimization for yield and purity.

The potential applications of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one are diverse and include:

  • Drug Discovery: Due to its unique structure and biological activities, it serves as a valuable candidate in medicinal chemistry for developing new therapeutic agents.
  • Pharmacological Research: The compound's interactions with biological targets make it suitable for studies aimed at understanding disease mechanisms and therapeutic interventions .

Interaction studies are crucial for elucidating how 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one interacts with various biological targets. These studies help determine:

  • Binding Affinities: Understanding how well the compound binds to specific enzymes or receptors can inform its potential efficacy as a drug candidate.
  • Mechanism of Action: Investigating how the compound influences cellular pathways provides insights into its therapeutic potential and safety profiles .

Several compounds share structural features with 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one, highlighting its uniqueness:

Compound NameStructureKey Characteristics
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amideStructureExhibits significant biological activities; different methyl substitution affects properties.
3-(indolin-yloxy)pyridineStructureExhibits necroptosis inhibition; different functional groups may affect activity.
6-(Indolin-yloxy)pyridine derivativesStructureDiverse biological activities; modifications lead to varied pharmacological profiles.

The uniqueness of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yloxy)propanone lies in its specific arrangement of functional groups and the resulting biological activity profile that distinguishes it from other similar compounds. Further research is needed to fully explore these relationships and their implications in drug design .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

266.141913202 g/mol

Monoisotopic Mass

266.141913202 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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